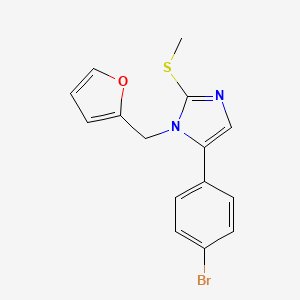

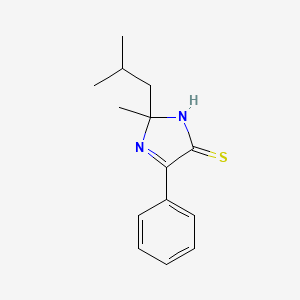

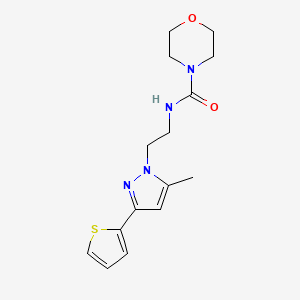

5-(4-bromophenyl)-1-(furan-2-ylmethyl)-2-(methylthio)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-1-(furan-2-ylmethyl)-2-(methylthio)-1H-imidazole, also known as BFI-1, is a small molecule inhibitor that has been widely used in scientific research to investigate the role of protein kinases in various biological processes. BFI-1 has been shown to inhibit several protein kinases, including glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 2 (CDK2), and CDK9.

Scientific Research Applications

Antiprotozoal Activity

The synthesis and evaluation of novel dicationic imidazopyridines, including structures similar to the chemical compound , have demonstrated significant antiprotozoal activity. These compounds exhibit strong DNA affinities and have shown in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Synthetic Methodologies

Research into the synthesis of benzimidazoles and thieno[2,3-d]imidazoles from o-bromophenyl isocyanide and amines under CuI catalysis has been reported, showcasing the versatility of bromophenyl components in generating heterocyclic compounds with potential biological activity (Lygin & Meijere, 2009). Similarly, the bromination specificity of imidazothiazole derivatives provides insights into the synthetic routes for modifying furan and imidazole rings, enhancing the structural diversity of related compounds (Saldabol et al., 1975).

Electrophilic Substitution Reactions

The study of electrophilic substitution reactions on imidazole derivatives has been extended to include nitration, bromination, sulfonation, hydroxymethylation, formylation, and acylation. These reactions provide a pathway for functionalization, influencing the electronic properties and potential pharmaceutical applications of such compounds (Vlasova et al., 2014).

Photochromic and Magnetic Properties

Multifunctional mononuclear bisthienylethene-cobalt(II) complexes containing similar structural motifs have been synthesized, displaying slow magnetic relaxation and photochromic behavior. These findings suggest potential applications in material science and molecular electronics, where controlled magnetic and optical properties are desirable (Cao et al., 2015).

properties

IUPAC Name |

5-(4-bromophenyl)-1-(furan-2-ylmethyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2OS/c1-20-15-17-9-14(11-4-6-12(16)7-5-11)18(15)10-13-3-2-8-19-13/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOPRKKSBAIKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide](/img/structure/B2987178.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2987181.png)

![1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride](/img/structure/B2987187.png)

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)

![2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone](/img/structure/B2987201.png)